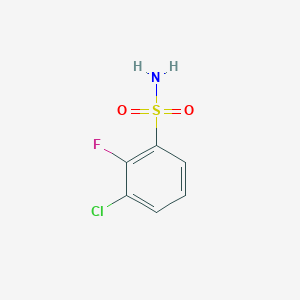

3-Chloro-2-fluorobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNWGNMNKJAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380906 | |

| Record name | 3-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-58-2 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-fluorobenzenesulfonamide physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzenesulfonamide

Introduction

This compound is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern on the benzene ring, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and cell permeability. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering foundational knowledge for researchers in synthesis, characterization, and application.

Chemical Identity and Structure

The structural integrity and identity of a compound are the bedrock of all subsequent research. This compound is identified by its unique chemical structure and associated identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 351003-58-2 | [1][2] |

| Molecular Formula | C₆H₅ClFNO₂S | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| IUPAC Name | 3-chloro-2-fluorobenzene-1-sulfonamide | [1] |

| InChI Key | HJXNWGNMNKJAEY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and formulation characteristics.

Table 2: Summary of Physical Properties

| Property | Value | Significance in Drug Development |

| Melting Point | 155-157 °C | Indicates purity and solid-state stability; affects formulation choices.[1] |

| Appearance | White to off-white solid (predicted) | Basic quality control parameter. |

| Polar Surface Area (PSA) | 68.5 Ų | Influences membrane permeability and solubility. A value < 140 Ų is often associated with good cell permeability.[1] |

| XLogP3 | 2.90760 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonamide groups. The sulfonamide (–SO₂NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals for the aromatic carbons, with chemical shifts dictated by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands for this compound include:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary sulfonamide.

-

S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-F stretching: A strong band typically found in the 1100-1000 cm⁻¹ region.

-

C-Cl stretching: Absorption in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 209.63 Da.[1] The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols for Property Determination

The following section outlines the standard, self-validating methodologies for determining the key physical properties discussed.

Workflow for Physicochemical Characterization

Caption: Workflow for the physical characterization of a novel compound.

Melting Point Determination (Capillary Method)

This protocol provides a definitive melting range, a crucial indicator of purity.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (155 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (< 2 °C) indicates high purity.

Spectroscopic Sample Preparation and Analysis

The choice of solvent and preparation method is critical for obtaining high-quality spectral data.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The choice of solvent is key; DMSO-d₆ is often preferred for sulfonamides as it facilitates the observation of exchangeable N-H protons.

-

Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

-

IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation and is non-destructive.

-

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and a face shield. Avoid breathing dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

References

Sources

3-Chloro-2-fluorobenzenesulfonamide chemical structure and CAS number

An In-Depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide: A Key Intermediate for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound is a halogenated aromatic sulfonamide that has garnered attention as a versatile intermediate. Its unique substitution pattern, featuring a synthetically useful sulfonamide group alongside the modulating effects of chlorine and fluorine, makes it a valuable scaffold for introducing key pharmacophoric elements. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and strategic application in drug discovery, tailored for researchers and professionals in the field.

Core Chemical Identity

The foundational step in utilizing any chemical reagent is a precise understanding of its structure and identifiers. This compound is defined by a benzene ring substituted at positions 1, 2, and 3 with a sulfonamide, a fluorine atom, and a chlorine atom, respectively.

Caption: 2D Chemical Structure of this compound.

The precise identification of this compound is critical for regulatory compliance, procurement, and literature searches. The key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 351003-58-2 | [1][2] |

| Molecular Formula | C₆H₅ClFNO₂S | [1][3] |

| Molecular Weight | 209.63 g/mol | [1] |

| InChIKey | HJXNWGNMNKJAEY-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | [3] |

Physicochemical Properties: Implications for Research

The physical and chemical properties of an intermediate dictate its handling, reactivity, and its potential impact on the characteristics of a final active pharmaceutical ingredient (API).

| Property | Value | Significance in Drug Development |

| Melting Point | 155-157°C | Indicates the compound is a stable solid at room temperature, simplifying handling and storage.[1] |

| XLogP3 | 2.90760 | This value suggests moderate lipophilicity, a crucial parameter that influences a molecule's solubility, permeability across biological membranes, and potential for off-target binding.[1] |

| Polar Surface Area (PSA) | 68.5 Ų | The PSA is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Appearance | White Crystalline Solid | The physical form is important for formulation and quality control.[4] |

Understanding these properties is not merely academic. For instance, the moderate XLogP value suggests that derivatives of this compound may strike a balance between aqueous solubility for formulation and lipid solubility for membrane transit, a foundational principle of the Lipinski's Rule of Five for oral bioavailability.

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a prevalent and logical approach to synthesizing this compound involves the amination of its corresponding sulfonyl chloride precursor. This precursor, 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-48-0), is a commercially available and reactive intermediate.[5][6][7]

The reaction proceeds via a nucleophilic attack by ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Caption: Proposed synthetic workflow for this compound.

Exemplary Laboratory Protocol: Amination of the Sulfonyl Chloride

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, with all work performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable inert solvent (e.g., tetrahydrofuran, THF). Cool the mixture to 0-5°C using an ice bath.

-

Nucleophilic Addition: Slowly add aqueous ammonia (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup and Isolation: Once complete, quench the reaction with water and acidify with dilute HCl to a pH of ~2 to precipitate the product. Filter the resulting solid, wash with cold water to remove any remaining salts, and dry under vacuum.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Self-Validation: The protocol's trustworthiness is established through in-process controls (TLC) and a final purification step (recrystallization) that is validated by characterization (e.g., melting point, NMR spectroscopy).

Strategic Role in Drug Discovery

The utility of this compound stems from the combined influence of its constituent functional groups. The presence of halogens, particularly fluorine, can significantly alter a drug molecule's pharmacokinetic profile.[8]

-

Fluorine: The C-F bond is exceptionally strong, which can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and half-life.[8] Its high electronegativity can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins.[8]

-

Chlorine: Chlorine is found in over 250 FDA-approved drugs and is a well-established substituent for modulating lipophilicity and filling hydrophobic pockets in target enzymes or receptors.[9][10]

-

Sulfonamide Moiety: This functional group is a classic pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor. It is a cornerstone of many successful drug classes, including diuretics, antibacterial agents (sulfa drugs), and protease inhibitors.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound,(CAS# 351003-58-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. PubChemLite - this compound (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3-Chloro-2-fluorobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 6. 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-fluorobenzenesulfonyl chloride [oakwoodchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a sulfonamide functional group, a chlorine atom, and a fluorine atom on the phenyl ring, offers a compelling combination of physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles of target molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the presence and positioning of the halogen atoms can significantly influence metabolic stability, membrane permeability, and binding interactions with biological targets.

This guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, characterization methods, and the strategic applications of this compound in the field of drug development.

Molecular Properties and Identification

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFNO₂S | |

| Molecular Weight | 209.63 g/mol | |

| CAS Number | 351003-58-2 | |

| IUPAC Name | This compound | |

| Synonyms | Benzenesulfonamide, 3-chloro-2-fluoro-; 3-Chloro-2-fluorobenzene-1-sulfonamide | |

| Melting Point | 155-157°C | |

| XLogP3 | 2.90760 |

Chemical Structure and Reactivity

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 3 with a sulfonamide group, a fluorine atom, and a chlorine atom, respectively.

Caption: Chemical structure of this compound.

The primary reactive site for further synthetic elaboration is the sulfonamide nitrogen, which can undergo alkylation, arylation, or acylation to generate a diverse library of derivatives. The aromatic ring can also participate in various coupling reactions, although the electron-withdrawing nature of the substituents may influence its reactivity.

Synthesis Protocol

The most direct and widely adopted method for the preparation of primary aryl sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia. This reaction is typically high-yielding and robust.

General Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzenesulfonyl Chloride

This protocol is a standard procedure for the synthesis of primary sulfonamides from aryl sulfonyl chlorides.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane. Cool the solution to 0-5°C using an ice bath.

-

Ammonolysis: To the cooled solution, add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) dropwise, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2 to precipitate the sulfonamide product.

-

Purification: Collect the resulting white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization and Spectral Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The protons of the NH₂ group of the sulfonamide may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbon atoms directly attached to the fluorine and chlorine will exhibit characteristic splitting patterns and chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (typically around 3300-3400 cm⁻¹) and asymmetric and symmetric S=O stretching vibrations (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the combined influence of its functional groups on molecular properties.

-

The Sulfonamide Moiety: As a key pharmacophore, the sulfonamide group is a bioisostere of the amide bond but with improved metabolic stability and different hydrogen bonding capabilities. It is a cornerstone of many clinically approved drugs, including diuretics, antidiabetic agents, and antibiotics.

-

Fluorine Substitution: The presence of a fluorine atom, particularly ortho to the sulfonamide group, can have profound effects. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism. Fluorine's high electronegativity can also modulate the pKa of adjacent functional groups and influence binding affinity to target proteins through favorable electrostatic interactions.

-

Chlorine Substitution: The chlorine atom at the meta position contributes to the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.

Caption: Key structural features and their relevance in drug discovery.

This compound is an ideal starting material for generating libraries of novel sulfonamide derivatives for screening against various biological targets. Its derivatives have the potential to be developed as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, where the sulfonamide group can act as a key binding element.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with skin, wash immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a strategically designed chemical building block with significant potential in pharmaceutical research and development. The convergence of a proven sulfonamide pharmacophore with the beneficial properties of fluorine and chlorine substitution makes it a valuable starting point for the synthesis of novel bioactive compounds. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically deploy this compound in their drug discovery programs.

References

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- National Institutes of Health (NIH). (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- Pharmaffiliates. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.

- PubChem. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride.

- ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors.

- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl chloride 97%.

- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- PubMed Central. (2022, September 14). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines.

- Fisher Scientific. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride 98.0+%, TCI America™.

- Research Scientific. (n.d.). 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE, 97%.

- PubChemLite. (n.d.). 3-chloro-2-fluorobenzenesulfonyl chloride (C6H3Cl2FO2S).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Conier Chem&Pharma Limited. (n.d.). Buy this compound.

- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.

- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- PubMed. (2007, January 15). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine.

- PubMed. (2008, December 25). *Synthesis, radiosynthesis, and biological evaluation of fluorine-18-labeled 2beta-carbo(fluoroalkoxy)-3beta-(3'-((Z)-2-haloethenyl)phenyl)

Spectroscopic data of 3-Chloro-2-fluorobenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-2-fluorobenzenesulfonamide

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a compound of interest to researchers and professionals in drug development. The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach. This document offers an in-depth interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in established scientific principles and data from analogous compounds. Please note that as experimental spectra for this specific compound are not widely available, this guide is based on predicted data and established knowledge of similar chemical structures, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted aromatic ring with chloro and fluoro groups, along with a sulfonamide functional group. These features give rise to a unique spectroscopic fingerprint that allows for its unambiguous identification. The following sections will delve into the specific details of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is an unparalleled technique for determining the precise atomic arrangement within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Framework

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is influenced by the local electronic environment of the nucleus, providing information about its bonding and proximity to other atoms. Furthermore, the interaction between the magnetic moments of neighboring nuclei leads to spin-spin coupling, which splits NMR signals into characteristic patterns, revealing which atoms are connected through bonds.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean vial. Complete dissolution is crucial for high-resolution spectra.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum. A 90° pulse angle is typically used for quantitative measurements.

-

Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Predicted NMR Data

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.8 - 8.0 | m | Aromatic CH |

| ¹H | ~7.5 - 7.7 | m | Aromatic CH |

| ¹H | ~7.2 - 7.4 | m | Aromatic CH |

| ¹H | ~7.0 (broad s) | s | NH₂ |

| ¹³C | ~155 - 160 (d) | d | C-F |

| ¹³C | ~135 - 140 | s | C-S |

| ¹³C | ~130 - 135 (d) | d | Aromatic CH |

| ¹³C | ~125 - 130 | s | C-Cl |

| ¹³C | ~120 - 125 (d) | d | Aromatic CH |

| ¹³C | ~115 - 120 (d) | d | Aromatic CH |

| ¹⁹F | ~ -110 to -130 | m | Ar-F |

d = doublet, m = multiplet, s = singlet

In-depth Analysis of Predicted NMR Spectra

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct multiplets corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns will be complex due to coupling to each other and to the ¹⁹F nucleus. The protons on the carbons adjacent to the fluorine and chlorine atoms will be the most deshielded. The sulfonamide (SO₂NH₂) protons are expected to appear as a broad singlet around 7.0 ppm, and its integration would correspond to two protons. The ¹H NMR spectrum of the related precursor, 3-chloro-2-fluorobenzenesulfonyl chloride, shows signals in the aromatic region which can aid in the assignment of the sulfonamide's aromatic protons.[1]

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals for the six aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine. The carbon attached to the sulfonamide group will be downfield, as will the carbon attached to the chlorine.

-

¹⁹F NMR: A single multiplet is expected in the ¹⁹F NMR spectrum, arising from coupling to the nearby aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Theoretical Framework

In electrospray ionization mass spectrometry (ESI-MS), a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Collision-induced dissociation (CID) can be used to fragment the ions, providing valuable structural information. Halogenated compounds often exhibit characteristic isotopic patterns due to the natural abundance of isotopes like ³⁵Cl and ³⁷Cl.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Introduce the sample solution into an ESI-MS system via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectral Data

The following table presents the predicted m/z values for key ions of this compound.[2]

| Adduct/Fragment | Predicted m/z | Description |

| [M+H]⁺ | 209.97864 | Protonated molecular ion |

| [M+Na]⁺ | 231.96058 | Sodiated molecular ion |

| [M-H]⁻ | 207.96408 | Deprotonated molecular ion |

| [M+H-SO₂]⁺ | 145.97704 | Loss of sulfur dioxide |

In-depth Analysis of Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 209.97864 in positive ion mode.[2] Due to the presence of chlorine, this peak will be accompanied by an isotope peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak. A characteristic fragmentation pathway for arylsulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 145.97704.[3][4] This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., N-H, S=O, C-F) vibrate at characteristic frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, one can identify the functional groups present in the molecule.

Experimental Protocol for FT-IR Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample compartment should be run first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow

Sources

- 1. 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE(351003-48-0) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - this compound (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-chloro-2-fluorobenzenesulfonamide, a key intermediate in modern drug discovery. The document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into a preferred three-step synthetic sequence, commencing with the catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene. Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen methodologies. The guide emphasizes safe, scalable, and efficient laboratory practices, grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the chloro and fluoro substituents on the benzenesulfonamide scaffold imparts unique physicochemical properties that are often sought in the development of novel therapeutic agents. This guide details a reliable and efficient synthesis pathway, designed for both clarity and reproducibility.

The chosen synthetic strategy begins with a common starting material, 3-chloro-2-fluoronitrobenzene, and proceeds through three key transformations:

-

Reduction of the Nitro Group: Catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene to yield the crucial aniline intermediate, 3-chloro-2-fluoroaniline.

-

Diazotization and Chlorosulfonylation: Conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction to install the sulfonyl chloride functionality, yielding 3-chloro-2-fluorobenzenesulfonyl chloride.

-

Amination: The final conversion of the sulfonyl chloride to the target primary sulfonamide, this compound, via reaction with an ammonia source.

This pathway is selected for its high overall yield, the ready availability of the starting materials, and the well-established nature of each transformation.

Caption: High-level overview of the three-step synthesis pathway.

Synthesis of Precursor: 3-Chloro-2-fluoroaniline

The initial step in our pathway is the selective reduction of the nitro group of 3-chloro-2-fluoronitrobenzene. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and favorable environmental profile compared to stoichiometric reductants like iron powder[1][2].

Expertise & Experience: Causality Behind Experimental Choices

The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity for the reduction of the nitro group without inducing hydrodehalogenation (the undesired cleavage of the C-Cl bond). The choice of catalyst is paramount to minimizing this side reaction. Platinum on carbon (Pt/C) is often preferred over Palladium on carbon (Pd/C) for this specific type of reduction, as it generally exhibits lower hydrodehalogenation activity under moderate conditions[1][3]. The use of a solvent like methanol or ethanol is standard, as it effectively dissolves the starting material and the product, and facilitates hydrogen transfer at the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation using Pt/C

Materials:

-

3-chloro-4-fluoronitrobenzene

-

5% Platinum on carbon (Pt/C) catalyst

-

Methanol (MeOH)

-

High-purity hydrogen gas (H₂)

-

High-purity nitrogen gas (N₂)

-

Celite® for filtration

Equipment:

-

Pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, and temperature control.

-

Filtration apparatus.

Procedure:

-

Reactor Charging: To a clean and dry pressure reactor, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and methanol (10-15 volumes).

-

Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas for 10-15 minutes to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst (typically 1-2% w/w relative to the nitroaromatic substrate).

-

Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi and commence vigorous stirring. The reaction is typically exothermic; maintain the temperature between 25-40 °C.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically occurs within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. CAUTION: The spent catalyst is pyrophoric and must be handled with extreme care. Keep the filter cake wet with methanol or water at all times and dispose of it according to safety guidelines.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-chloro-2-fluoroaniline as a crude oil or solid, which can be used in the next step without further purification or can be purified by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-chloro-2-fluoronitrobenzene | N/A |

| Product | 3-chloro-2-fluoroaniline | [4][5] |

| Catalyst | 5% Pt/C | [1][3] |

| Solvent | Methanol | [1] |

| H₂ Pressure | 50-100 psi | [3] |

| Temperature | 25-40 °C | [3] |

| Typical Yield | >95% | [6] |

| Purity | High, suitable for next step | [6] |

Core Synthesis: 3-Chloro-2-fluorobenzenesulfonyl Chloride

This step is the cornerstone of the synthesis, converting the aniline into the highly reactive sulfonyl chloride intermediate. The classical approach involves diazotization followed by a Sandmeyer reaction with sulfur dioxide and a copper salt[7][8]. We present a modern, safer, and more user-friendly protocol that generates the diazonium salt in situ and utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid SO₂ surrogate[9].

Expertise & Experience: Causality Behind Experimental Choices

The traditional Sandmeyer chlorosulfonylation often requires the pre-formation of the diazonium salt and the use of gaseous SO₂, which can be hazardous and difficult to handle. The protocol detailed below, adapted from recent literature, addresses these challenges directly[9][10].

-

In situ Diazotization: Using tert-butyl nitrite allows for the controlled, in situ generation of the diazonium salt, avoiding the isolation of this potentially explosive intermediate.

-

DABSO as SO₂ Surrogate: DABSO is a bench-stable solid that safely and slowly releases SO₂ under the reaction conditions. This circumvents the need for handling gaseous sulfur dioxide.

-

Catalyst System: A copper(II) salt, such as CuCl₂, is used as the catalyst. It is believed to be reduced in situ to the active Cu(I) species, which initiates the radical mechanism characteristic of the Sandmeyer reaction[8].

Experimental Protocol: One-Pot Diazotization and Chlorosulfonylation

Materials:

-

3-chloro-2-fluoroaniline

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

-

Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite (t-BuONO)

-

32% Aqueous Hydrochloric Acid (HCl)

-

Acetonitrile (MeCN)

-

An appropriate organic solvent for extraction (e.g., cyclopentyl methyl ether (CPME) or ethyl acetate)

-

Sulfamic acid

Equipment:

-

Round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-chloro-2-fluoroaniline (1.0 eq), DABSO (0.6 eq), and CuCl₂ (5 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (to a concentration of ~0.5 M of the aniline) and 32% aqueous HCl (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Add tert-butyl nitrite (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. For electron-neutral anilines like this substrate, the reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction mixture back to 0-5 °C. Add an organic solvent for extraction (e.g., CPME). Quench any excess nitrite by the slow addition of a saturated aqueous solution of sulfamic acid.

-

Extraction and Isolation: Separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude 3-chloro-2-fluorobenzenesulfonyl chloride can be purified by Kugelrohr distillation or flash chromatography to yield the product as an oil or low-melting solid[9].

Caption: Workflow for the one-pot synthesis of the sulfonyl chloride intermediate.

Final Step: Synthesis of this compound

The final transformation is the reaction of the electrophilic sulfonyl chloride with ammonia to form the desired sulfonamide. This is a standard nucleophilic substitution reaction at the sulfur center[11].

Expertise & Experience: Causality Behind Experimental Choices

The reaction between a sulfonyl chloride and ammonia is typically rapid and high-yielding. The most common reagent is aqueous ammonium hydroxide, which provides both the ammonia nucleophile and a basic medium to neutralize the HCl byproduct. The reaction is often performed at or slightly above room temperature to ensure completion. Using a biphasic system or a co-solvent can sometimes be beneficial if the sulfonyl chloride has poor solubility in water.

Experimental Protocol: Amination with Ammonium Hydroxide

Materials:

-

3-chloro-2-fluorobenzenesulfonyl chloride

-

Concentrated ammonium hydroxide (28-30% NH₃ in water)

-

Water

-

Hydrochloric acid (for pH adjustment)

Equipment:

-

Beaker or Erlenmeyer flask with a magnetic stirrer.

-

Ice bath.

-

Büchner funnel and filter flask.

Procedure:

-

Reaction Setup: In a beaker, add the crude or purified 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq).

-

Ammonia Addition: Cool the sulfonyl chloride in an ice bath and slowly add an excess of concentrated ammonium hydroxide (approx. 5-10 equivalents) with vigorous stirring. The reaction is exothermic. Maintain the temperature below 30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Precipitation: The product, this compound, is typically a solid that will precipitate from the aqueous reaction mixture. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

pH Adjustment: Check the pH of the slurry. If it is still highly basic, carefully acidify to a neutral pH (~7) with dilute hydrochloric acid to ensure complete precipitation of the sulfonamide.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold water to remove any ammonium salts. Dry the solid product under vacuum to a constant weight.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-chloro-2-fluorobenzenesulfonyl chloride | N/A |

| Product | This compound | N/A |

| Reagent | Concentrated Ammonium Hydroxide | [12] |

| Temperature | 0-30 °C, then Room Temperature | [12] |

| Typical Yield | >90% | [9] |

| Purity | High, often requires no further purification | [9] |

Conclusion

The synthetic pathway detailed in this guide, starting from 3-chloro-2-fluoronitrobenzene, represents a reliable, efficient, and modern approach to the synthesis of this compound. By incorporating contemporary methodologies such as catalytic hydrogenation and the use of a stable SO₂ surrogate, this route enhances safety and operational simplicity without compromising yield or purity. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]

- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir.

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]

-

Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

-

Amine - Reactivity. Wikipedia. [Link].

- Preparation of arylsulfonamides.

-

Amination of the p-acetaminobenzene sulfonyl chloride. University of Missouri–St. Louis. [Link]

-

3-Chloro-2-fluoroaniline. Zhejiang Zhongxin Fluoride Materials Co., Ltd. [Link]

- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3-Chloro-2-fluoroaniline [xieshichem.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbijournal.com [cbijournal.com]

- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. US4739116A - Preparation of arylsulfonamides - Google Patents [patents.google.com]

A Technical Guide to the Research Potential of 3-Chloro-2-fluorobenzenesulfonamide: A Versatile Scaffold for Modern Drug Discovery

Abstract

The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful therapeutic agents.[1][2][3][4] This guide focuses on 3-Chloro-2-fluorobenzenesulfonamide, a sparsely studied yet promising derivative. The unique electronic and steric properties conferred by its ortho-chloro and fluoro substitution pattern present a compelling case for its exploration in drug discovery. We provide a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a series of detailed, hypothesis-driven research applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this versatile molecule in oncology, infectious diseases, and beyond.

Introduction: The Sulfonamide Legacy and a New Opportunity

Since their initial discovery as antimicrobial agents, sulfonamides have evolved into one of the most versatile and impactful functional groups in pharmaceutical development.[3][4][5] Their ability to act as bioisosteres for other functional groups and to form critical hydrogen bonds and coordinate with metal ions has led to their successful application in drugs targeting a vast range of conditions, including cancers, viral infections, inflammation, and cardiovascular diseases.[1][2][4][5]

This compound (CAS No. 351003-58-2) represents a logical yet underexplored evolution of this scaffold. The strategic placement of halogen atoms on the phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8] The chlorine atom can enhance lipophilicity and metabolic stability, while the adjacent fluorine atom, a potent electron-withdrawing group, can significantly alter pKa and binding affinity.[6][8] This guide posits that this specific substitution pattern creates a unique chemical entity with high potential for developing novel, highly selective, and potent therapeutic agents. We will explore its potential as a carbonic anhydrase inhibitor, an antibacterial scaffold, and a building block for kinase inhibitors.

Physicochemical Profile and Synthesis

A thorough understanding of a compound's fundamental properties is the prerequisite for any research endeavor. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 351003-58-2 | [9][10] |

| Molecular Formula | C₆H₅ClFNO₂S | [9] |

| Molecular Weight | 209.63 g/mol | [9] |

| Melting Point | 155-157°C | [9] |

| XLogP3 | 2.9 | [9] |

| PSA (Polar Surface Area) | 68.5 Ų | [9] |

Synthesis Workflow

The most direct and reliable method for preparing this compound is via the ammonolysis of its corresponding sulfonyl chloride precursor, 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS No. 351003-48-0).[11][12] This is a standard, high-yielding reaction widely used in the synthesis of sulfonamide-based drugs.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 3-Chloro-2-fluorobenzenesulfonyl chloride.

Materials:

-

3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq)[11]

-

Ammonium hydroxide (28-30% solution, 5.0 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer, Round-bottom flask, Separatory funnel, Buchner funnel, pH paper

Procedure:

-

Dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise to the stirred solution. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

Self-Validation: The identity and purity of the crude product should be initially assessed by melting point. It should be close to the literature value of 155-157°C.[9]

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white solid.

-

Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Proposed Research Application 1: Selective Carbonic Anhydrase IX/XII Inhibition for Anticancer Therapy

Scientific Rationale & Hypothesis

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂.[13] The tumor-associated isoforms, CA IX and CA XII, are key regulators of tumor pH, promoting cell survival and proliferation in the hypoxic and acidic tumor microenvironment.[13][14] Their overexpression is linked to poor prognosis in numerous cancers, making them high-value therapeutic targets. The primary amino sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibition.[15][16]

Hypothesis: The unique electronic signature of the 3-chloro-2-fluoro-phenyl "tail" will enable high-affinity binding to the active site of CA IX and/or CA XII while conferring selectivity against off-target cytosolic isoforms CA I and CA II. This selectivity is key to minimizing side effects often seen with non-selective CA inhibitors.[15]

Caption: Mechanism of CA IX inhibition in the tumor microenvironment.

Experimental Workflow: Screening and Validation

Objective: To determine the potency and isoform selectivity of this compound as a CA inhibitor.

Protocol 1: In Vitro CA Inhibition Assay (Stopped-Flow Method)

-

Enzyme Panel: Procure recombinant human CA isoforms I, II (cytosolic, off-target) and IX, XII (transmembrane, target).

-

Assay Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces H⁺, and the rate of pH change is monitored using a pH indicator in a stopped-flow spectrophotometer.

-

Procedure: a. Prepare a buffer solution (e.g., TRIS, pH 7.5) containing the pH indicator. b. Add a known concentration of the respective CA isozyme. c. Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). d. Initiate the reaction by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated water solution. e. Monitor the change in absorbance over time to determine the initial reaction rate.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

-

Self-Validation: Acetazolamide, a known pan-CA inhibitor, must be run in parallel as a positive control to validate the assay's performance.[13]

Protocol 2: Hypoxic Cancer Cell Viability Assay

-

Cell Lines: Use a cancer cell line known to overexpress CA IX under hypoxia, such as MCF-7 (breast) or HT-29 (colon).

-

Procedure: a. Seed cells in 96-well plates. b. Expose the plates to either normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression. c. Treat cells with a serial dilution of this compound for 72 hours. d. Assess cell viability using a standard method like the MTS or AlamarBlue assay.

-

Data Analysis: Compare the IC₅₀ values under normoxic and hypoxic conditions. Causality: A significantly lower IC₅₀ under hypoxia would strongly suggest that the compound's cytotoxic effect is mediated by the inhibition of the hypoxia-induced CA IX target.

Proposed Research Application 2: Scaffold for Novel Antibacterial Agents

Scientific Rationale & Hypothesis

The sulfonamide moiety is the foundational pharmacophore of sulfa drugs, the first class of systemic antibiotics. They function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway that is absent in humans.[1] Bacteria require this pathway to produce nucleotides for DNA replication.

Hypothesis: this compound can act as a novel scaffold for DHPS inhibitors. The halogen substituents can form unique interactions within the p-aminobenzoic acid (PABA) binding site of DHPS, potentially overcoming common resistance mechanisms and offering a new avenue for antibiotic development.

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Workflow: Screening and Mechanism of Action

Objective: To evaluate the antibacterial activity of this compound and determine its mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Panel: Screen against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[17]

-

Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized bacterial suspension. c. Include a positive control (bacteria with no compound) and a negative control (media only). A known antibiotic like sulfamethoxazole should be used as a comparator. d. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Folate Rescue Assay (Mechanism Validation)

-

Principle: If the compound inhibits the folate pathway, its antibacterial effect should be reversed by supplying the bacteria with an external source of folic acid.

-

Procedure: a. Repeat the MIC assay as described above. b. For a parallel set of plates, supplement the growth medium with a concentration of folic acid known to support bacterial growth.

-

Data Analysis: Causality: A significant increase (e.g., >4-fold) in the MIC value in the presence of folic acid provides strong evidence that the compound's mode of action is through the inhibition of the folate synthesis pathway. This self-validating system confirms the target pathway without needing a direct enzyme assay initially.

Conclusion

While this compound is not a well-characterized molecule, its chemical structure, rooted in the highly successful benzenesulfonamide scaffold, provides a strong rationale for its investigation in drug discovery. The specific ortho-chloro-fluoro substitution pattern offers a unique opportunity to achieve selectivity and potency for established sulfonamide targets. This guide has outlined three high-potential research applications in oncology and infectious disease, complete with detailed, actionable experimental workflows. The proposed protocols are designed to be self-validating and grounded in established principles of medicinal chemistry. It is our firm belief that this compound is a valuable and overlooked starting point for the development of next-generation therapeutic agents.

References

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]

-

ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Retrieved from [Link]

-

East China Normal University. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship. Retrieved from [Link]

-

MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

Usiena Air. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight. Retrieved from [Link]

-

PubMed Central. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

PubMed Central. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. This compound,(CAS# 351003-58-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. 3-Chloro-2-fluorobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 12. 3-Chloro-2-fluorobenzenesulfonyl Chloride | 351003-48-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 14. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - East China Normal University [pure.ecnu.edu.cn]

- 15. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide: From Synthesis to Significance in Modern Drug Discovery

Introduction: Situating a Modern Reagent in a Storied Chemical Family

3-Chloro-2-fluorobenzenesulfonamide is a highly functionalized aromatic compound that has emerged as a valuable building block in contemporary medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented in scientific literature, its chemical lineage is distinguished. It belongs to the benzenesulfonamide class of compounds, a group that holds a venerable position in the history of pharmacology. The journey of sulfonamides began dramatically in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which metabolized in the body to the active component, sulfanilamide. This discovery ushered in the era of chemotherapy and saved countless lives.[1]

Over the decades, the simple sulfonamide core has been elaborated upon to create drugs for a wide array of conditions beyond bacterial infections, including diuretics, anticonvulsants, and anti-diabetic agents.[1][2] The introduction of halogen atoms, particularly fluorine, into drug candidates became a key strategy in the late 20th and early 21st centuries to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's unique size and high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.

It is at the confluence of this rich history and modern drug design principles that this compound finds its relevance. This guide provides a technical overview of its synthesis, properties, and the strategic importance of its structural motifs in the development of novel therapeutics.

The Strategic Importance of the 3-Chloro-2-fluoro Phenyl Motif

The precise arrangement of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the benzene ring is not accidental; it is a deliberate design element in medicinal chemistry. This specific substitution pattern is a key component in the synthesis of complex pharmaceutical agents. A prominent example is in the development of Elvitegravir, an integrase inhibitor used to treat HIV infection.[3] Patent literature describing the synthesis of Elvitegravir and related compounds utilizes intermediates like 3-chloro-2-fluorobenzyl bromide, which underscores the value of this particular halogenation pattern for achieving the desired biological activity and molecular architecture.[3] The presence of these halogens can influence the electronic properties of the molecule and provide critical interaction points with biological targets.

Synthesis and Physicochemical Properties

The synthesis of this compound is straightforwardly achieved from its corresponding sulfonyl chloride precursor. The overall synthetic pathway represents a classic example of aromatic chemistry.

Caption: General synthetic pathway for this compound.

Physicochemical Data Summary

The key quantitative data for this compound and its immediate precursor are summarized below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Chloro-2-fluorobenzenesulfonyl Chloride | 351003-48-0 | C₆H₃Cl₂FO₂S | 229.06 | Colorless to light yellow liquid | N/A |

| This compound | 351003-58-2 | C₆H₅ClFNO₂S | 209.63 | Solid | 155-157 |

Data compiled from various chemical supplier specifications.[4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. These are representative procedures and may be optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 3-Chloro-2-fluorobenzenesulfonyl Chloride

The formation of the sulfonyl chloride is a critical first step. While multiple routes exist for creating sulfonyl chlorides, a common laboratory and industrial method involves the Sandmeyer-type reaction of a diazonium salt, which is itself generated from the corresponding aniline.

Rationale: This multi-step, one-pot reaction is efficient for introducing the sulfonyl chloride group onto the aromatic ring with high regioselectivity, dictated by the starting aniline. The use of sulfur dioxide in the presence of a copper catalyst is a well-established method for this transformation.

Materials:

-

3-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Water (H₂O)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a reaction vessel cooled to 0-5°C with an ice bath, dissolve 3-Chloro-2-fluoroaniline in a mixture of concentrated HCl and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate vessel, prepare a solution of copper(II) chloride in a suitable solvent and saturate it with sulfur dioxide gas at a low temperature.

-

Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Chloro-2-fluorobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This step involves the conversion of the reactive sulfonyl chloride group to the stable sulfonamide.